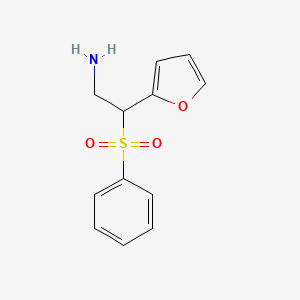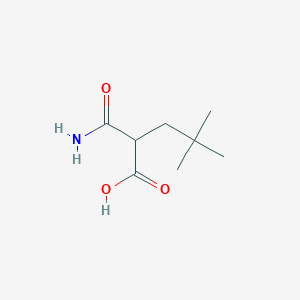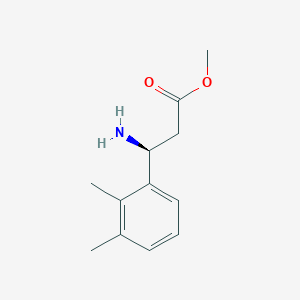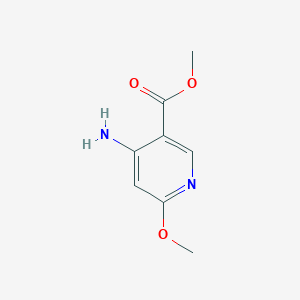![molecular formula C12H16F3N5 B11728820 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, including difluoroethyl and fluoroethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the difluoroethyl and fluoroethyl groups through nucleophilic substitution reactions. The final step usually involves the coupling of the two pyrazole rings via a methylamine linker under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl and fluoroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
科学的研究の応用
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-bromo-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoroethyl and fluoroethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H16F3N5 |
|---|---|
分子量 |
287.28 g/mol |
IUPAC名 |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-2-20-12(15)9(6-17-20)5-16-7-10-3-4-19(18-10)8-11(13)14/h3-4,6,11,16H,2,5,7-8H2,1H3 |
InChIキー |
ATHCTFAJUKTYCE-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)CNCC2=NN(C=C2)CC(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11728741.png)
![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)


![2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)



![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)
